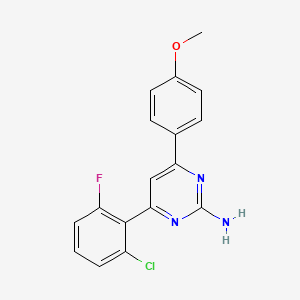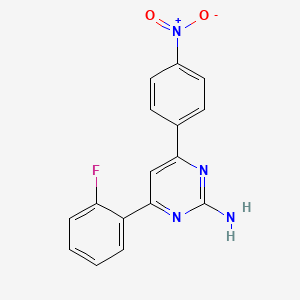
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that is used in scientific research. It is an aromatic heterocyclic compound that is composed of two aromatic rings, a pyrimidine ring and an amine group. This compound is also known as 4-MPNP, and has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
4-MPNP has been used in a variety of scientific research applications. It has been used as a tool to study drug metabolism, as it can be used to measure the rate at which drugs are metabolized by the body. It has also been used to study the structure and function of enzymes, as it can be used to study the binding of enzymes to substrates. In addition, it has been used to study the structure and function of proteins, as it can be used to study the binding of proteins to ligands. Finally, it has been used to study the structure and function of nucleic acids, as it can be used to study the binding of nucleic acids to DNA and RNA.
Mécanisme D'action
The mechanism of action of 4-MPNP is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, as it binds to the active site of enzymes and blocks the binding of substrates to the enzyme. In addition, it is believed to act as an allosteric modulator of proteins, as it binds to the allosteric site of proteins and modulates their activity. Finally, it is believed to act as an agonist of nucleic acids, as it binds to DNA and RNA and activates their transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPNP are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, modulation of proteins, and activation of nucleic acids. In addition, it is believed to have an effect on the immune system, as it has been shown to modulate the activity of immune cells. Finally, it is believed to have an effect on the nervous system, as it has been shown to modulate the activity of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-MPNP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and non-irritating, and it has a low boiling point. However, it has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of acids or bases.
Orientations Futures
The future directions of 4-MPNP research are numerous. It has potential applications in drug discovery, as it can be used to identify new drugs and to study the metabolism of existing drugs. In addition, it has potential applications in biochemistry and physiology, as it can be used to study the structure and function of enzymes, proteins, and nucleic acids. Finally, it has potential applications in immunology, as it can be used to study the activity of immune cells.
Méthodes De Synthèse
4-MPNP is synthesized by a multi-step process. The first step involves the reaction between 3-methoxyphenol and 4-nitrophenol to form 4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol. This reaction is conducted in an acidic medium, such as sulfuric acid, and is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the pyrimidin-2-ol and an amine, such as aniline, to form 4-MPNP. This reaction is conducted in a basic medium, such as sodium hydroxide, and is catalyzed by a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZSJHEFXQBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









